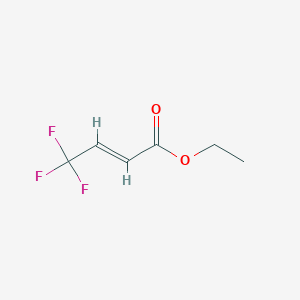

Ethyl 4,4,4-trifluorocrotonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374114. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRJCMKLCDWROR-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282600 | |

| Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25597-16-4, 406-10-0 | |

| Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25597-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,4,4-trifluorocrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025597164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC374114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4,4,4-trifluorocrotonate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4,4,4-trifluorocrotonate

Introduction

This compound, with the CAS Number 25597-16-4, is a fluorinated organic compound that serves as a pivotal intermediate in the synthesis of a variety of complex molecules.[1] Its structure, featuring a trifluoromethyl group conjugated to an α,β-unsaturated ester, imparts unique chemical reactivity and makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of target molecules, which is highly desirable in drug development.[1] This compound is frequently utilized in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries.[1][2] It also finds applications in the formulation of specialty polymers and coatings, contributing to materials with improved thermal and chemical resistance.[1][2]

Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid under standard conditions.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 25597-16-4 | [1][3][4][5][6][7][8] |

| Alternate CAS Number | 406-10-0 | |

| Molecular Formula | C₆H₇F₃O₂ | [1][3][7][8] |

| Molecular Weight | 168.11 g/mol | [3][7] |

| Synonyms | 4,4,4-Trifluorocrotonic acid ethyl ester, Ethyl 4,4,4-trifluoro-2-butenoate | [1][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 114-115 °C | [5] |

| 387.7 K | [3][6] | |

| Density | 1.125 g/mL at 25 °C | [5] |

| 1.17 g/mL | [1] | |

| Refractive Index (n20/D) | 1.3601 | [5] |

| 1.36 | [1] | |

| Flash Point | 26 °C (78.8 °F) - closed cup | |

| Purity | ≥ 98% (GC) | [1][4][7] |

| Storage Conditions | 2 - 8 °C | [1] |

Spectroscopic Data

The structural features of this compound have been characterized by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the two vinyl protons. The vinyl protons would appear as doublets of quartets due to coupling with each other and with the trifluoromethyl group. |[9][10] | | ¹³C NMR | The ¹³C NMR spectrum will display six distinct resonances for the six carbon atoms in the molecule. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. |[11][12] | | Mass Spectrometry | The electron ionization mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy and other functional groups. |[8][13] |

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily due to the electrophilic nature of the double bond, which is activated by both the ester and the trifluoromethyl group. This makes it an excellent Michael acceptor.

Michael Addition Reactions

It undergoes diastereoselective Michael addition reactions with various nucleophiles.[7] For example, it can react with ethyl crotonate in a Michael addition.[7]

Caption: Generalized Michael Addition of this compound.

Synthesis of Heterocycles

This compound is a precursor for the synthesis of various trifluoromethyl-containing heterocyclic compounds, which are of significant interest in pharmaceutical research.[14] For instance, it has been used in the synthesis of (2S,3S)-3-trifluoromethylpyroglutamic acid.

Experimental Protocols

Synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid

While a detailed experimental protocol for this specific synthesis is not publicly available in the search results, a general procedure for a diastereoselective Michael addition involving this compound is outlined below based on its known reactivity.

General Procedure for Diastereoselective Michael Addition:

-

Preparation: To a solution of the nucleophile (e.g., an enolate derived from a chiral auxiliary-containing ester) in a suitable aprotic solvent (e.g., THF, diethyl ether) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen), a strong base (e.g., lithium diisopropylamide, LDA) is added dropwise. The mixture is stirred for a specified time to ensure complete enolate formation.

-

Reaction: this compound (1.0 equivalent) is then added to the solution of the nucleophile, and the reaction mixture is stirred at the low temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.

-

Deprotection and Cyclization: Subsequent steps would involve the removal of the chiral auxiliary and cyclization to form the final pyroglutamic acid derivative.

Caption: Workflow for a typical Michael addition using this compound.

Safety Information

This compound is a flammable liquid and requires careful handling.[4] The following table summarizes its key safety and hazard information.

| Hazard Class | Description |

| Flammability | Flammable liquid and vapor (Hazard Class 3).[4] |

| Eye Irritation | Causes serious eye irritation (Category 2). |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3). |

| Signal Word | Warning |

| Hazard Codes | H226, H319, H335 |

| Precautionary Codes | P210, P233, P240, P241, P242, P305 + P351 + P338 |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter. |

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound (CAS 25597-16-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 25597-16-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. This compound | 25597-16-4 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. This compound [webbook.nist.gov]

- 9. Solved Which of the following best describes the expected 1H | Chegg.com [chegg.com]

- 10. Answered: Which of the following best describes the expected 'H NMR spectrum of this compound? مو .CF3 A) 3 peaks (all singlets, with relative… | bartleby [bartleby.com]

- 11. This compound(25597-16-4) 13C NMR spectrum [chemicalbook.com]

- 12. magritek.com [magritek.com]

- 13. This compound [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 4,4,4-trifluorocrotonate (CAS Number 25597-16-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,4,4-trifluorocrotonate, with CAS number 25597-16-4, is a pivotal fluorinated building block in modern organic synthesis. Its trifluoromethyl group imparts unique properties to molecules, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl moiety is known to enhance the metabolic stability, lipophilicity, and biological activity of compounds.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols and visualizations of key chemical transformations are included to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is a colorless to nearly colorless clear liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25597-16-4 | [1] |

| Molecular Formula | C₆H₇F₃O₂ | [1] |

| Molecular Weight | 168.11 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 114-115 °C | |

| Density | 1.125 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.3601 | |

| Purity | >98.0% (GC) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features |

| ¹H NMR | |

| ¹³C NMR | |

| Mass Spectrum (EI) | M⁺ = 168 amu |

(Note: Specific peak assignments for NMR spectra would require access to raw spectral data, which is not available in the search results.)

Synthesis of this compound

The synthesis of this compound is most commonly achieved through olefination reactions, such as the Horner-Wadsworth-Emmons reaction. This method offers high stereoselectivity, typically favoring the formation of the (E)-alkene.[3][4][5]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the synthesis of this compound from an appropriate phosphonate and a trifluoromethylated carbonyl compound.

Materials:

-

Triethyl phosphonoacetate

-

Trifluoroacetaldehyde (or a suitable precursor)

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Phosphonate Anion Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the phosphonate anion.

-

Olefination Reaction: Cool the reaction mixture back to 0 °C. Add trifluoroacetaldehyde (1.0 equivalent) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

References

Ethyl 4,4,4-trifluorocrotonate molecular weight and formula

An In-Depth Technical Guide to Ethyl 4,4,4-trifluorocrotonate: Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This document provides a concise technical summary of the molecular weight and chemical formula for this compound.

Physicochemical Data Summary

The molecular formula and weight are key identifiers for any chemical compound. The data for this compound is presented below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₆H₇F₃O₂ | [1][2][3] |

| Linear Formula | CF₃CH=CHCO₂C₂H₅ | |

| Molecular Weight | 168.11 g/mol | [1] |

| 168.12 g/mol | [2] | |

| 168.1138 g/mol | [3] | |

| CAS Number | 25597-16-4 | [1][2][3] |

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: Mass spectrometry is a primary technique for determining the molecular weight of a compound. In this process, the molecule is ionized and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in deducing the precise elemental composition and thus the molecular formula.

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen, fluorine) in the compound. This experimental data is then used to determine the empirical formula. When combined with the molecular weight obtained from mass spectrometry, the exact molecular formula can be confirmed.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4,4,4-trifluorocrotonate from Ethyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,4,4-trifluorocrotonate is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation starting from ethyl trifluoroacetate. The two principal methods detailed are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. This document offers in-depth experimental protocols, tabulated quantitative data for reaction parameters and product characterization, and visual diagrams of reaction pathways and experimental workflows to facilitate understanding and replication.

Introduction

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The trifluoromethyl group (CF₃) is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound serves as a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.[1] Its synthesis from readily available ethyl trifluoroacetate is a critical transformation for which reliable and efficient methods are sought. This guide focuses on two of the most effective and widely used olefination reactions for this purpose: the Horner-Wadsworth-Emmons reaction and the Wittig reaction.

Reaction Pathways

The synthesis of this compound from ethyl trifluoroacetate involves the formation of a carbon-carbon double bond. Both the Horner-Wadsworth-Emmons and Wittig reactions are powerful methods for achieving this transformation by reacting a carbonyl compound (or its equivalent) with a phosphorus-stabilized carbanion.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction. A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble, simplifying product purification.[2] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[2][3]

The overall transformation is depicted below:

Caption: Horner-Wadsworth-Emmons reaction pathway.

Wittig Reaction

The Wittig reaction employs a phosphonium ylide (a Wittig reagent) to convert aldehydes or ketones to alkenes.[1] While esters are less reactive than aldehydes and ketones, the reaction can be driven to completion, often with the use of a strong base to generate the ylide.[1][4] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to favor the (E)-alkene.[1]

The general Wittig reaction pathway is as follows:

Caption: Wittig reaction pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction | Reference |

| Phosphorus Reagent | Triethyl phosphonoacetate | (Carbethoxymethylene)triphenylphosphorane | [3][5] |

| Base | Sodium hydride (NaH), DBU, K₂CO₃, LiOH·H₂O | Sodium hydride (NaH), n-Butyllithium | [2][4][6] |

| Solvent | Tetrahydrofuran (THF), Toluene | Tetrahydrofuran (THF), Pentane | [4][5] |

| Reaction Temperature | 0 °C to reflux | 0 °C to reflux | [4][5] |

| Reaction Time | 1 - 12 hours | 1 - 5 hours | [4][5] |

| Typical Yield | Moderate to High (E-selective) | Varies, can be high | [4][5][6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Key Assignments | Reference |

| ¹H NMR (CDCl₃) | 1.30 (t, 3H), 4.25 (q, 2H), 6.40 (d, 1H), 7.05 (dq, 1H) | -CH₃, -OCH₂-, =CH-CO, CF₃-CH= | [4] |

| ¹³C NMR (CDCl₃) | 14.1, 61.5, 122.5 (q), 125.0 (q), 138.5 (q), 164.5 | -CH₃, -OCH₂-, CF₃, =CH-CO, CF₃-CH=, C=O | [7] |

| ¹⁹F NMR (CDCl₃) | -68.0 | CF₃ | [4] |

| IR (neat) (cm⁻¹) | ~1730, ~1660, ~1260, ~1160 | C=O stretch, C=C stretch, C-F stretch | [4] |

| Mass Spec. (EI) | m/z = 168 (M⁺) | Molecular Ion | - |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Horner-Wadsworth-Emmons and Wittig reactions.

Caption: General experimental workflow.

Horner-Wadsworth-Emmons (HWE) Synthesis

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil) or other suitable base (DBU, K₂CO₃)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Reaction with Ethyl Trifluoroacetate:

-

Cool the resulting solution of the phosphonate carbanion back to 0 °C.

-

Slowly add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC). The reaction may require heating to reflux for several hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

-

Wittig Synthesis

Materials:

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Pentane

-

Silica gel

Procedure:

-

Reaction Setup:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (1.0 equivalent) in anhydrous THF.

-

-

Reaction with Ethyl Trifluoroacetate:

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add ethyl trifluoroacetate (1.0 equivalent) to the stirred solution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-5 hours, monitoring the reaction progress by TLC or GC.[4]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and dilute with pentane.

-

The triphenylphosphine oxide byproduct will precipitate. Decant the supernatant liquid and filter it through a short plug of silica gel to remove the remaining triphenylphosphine oxide.[4]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Conclusion

The synthesis of this compound from ethyl trifluoroacetate can be effectively achieved through both the Horner-Wadsworth-Emmons and Wittig reactions. The choice of method may depend on factors such as desired stereoselectivity, ease of purification, and substrate sensitivity. The HWE reaction often provides a cleaner reaction with easier purification due to the water-solubility of the phosphate byproduct and generally favors the formation of the (E)-isomer. The Wittig reaction, while also effective, requires the separation of the product from triphenylphosphine oxide. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize this important fluorinated building block for applications in drug discovery and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound(25597-16-4) 13C NMR [m.chemicalbook.com]

Spectroscopic Profile of Ethyl 4,4,4-trifluorocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 4,4,4-trifluorocrotonate (CAS No. 25597-16-4), a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The inclusion of a trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of target molecules. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Note that where precise experimental data was not available through public sources, predicted values based on established principles have been used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -CH3 |

| ~4.25 | Quartet | 2H | -O-CH2- |

| ~6.40 | Doublet | 1H | =CH-CO- |

| ~7.00 | Doublet of Quartets | 1H | CF3-CH= |

Table 2: 13C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~14.0 | -CH3 |

| ~61.5 | -O-CH2- |

| ~122.0 (quartet) | CF3 |

| ~125.0 | =CH-CO- |

| ~138.0 | CF3-CH= |

| ~165.0 | C=O |

Table 3: 19F NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -65 to -75 | Doublet | CF3 |

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorptions

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3050-3100 | Medium | =C-H Stretch |

| ~2980 | Medium | C-H Stretch (Alkyl) |

| ~1725 | Strong | C=O Stretch (α,β-unsaturated ester)[1] |

| ~1650 | Medium | C=C Stretch |

| ~1200-1300 | Strong | C-F Stretch |

| ~1150-1250 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Table 5: Key Mass Fragments (GC-MS)

| m/z | Possible Fragment |

| 168 | [M]+ (Molecular Ion) |

| 140 | [M - C2H4]+ |

| 123 | [M - OCH2CH3]+ |

| 95 | [M - COOCH2CH3]+ |

| 69 | [CF3]+ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.

-

1H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are typically sufficient.

-

13C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to 1H NMR to achieve a good signal-to-noise ratio.

-

19F NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence, with proton decoupling if desired to simplify the spectrum. A fluorine-free internal reference standard may be used for precise chemical shift referencing.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. For 1H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a single drop of the liquid between two KBr or NaCl plates to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty sample holder (salt plates or ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Analysis: Place the prepared sample in the instrument's sample compartment and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm-1.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The instrument is equipped with a capillary column (e.g., a nonpolar DB-5ms or similar). Use a temperature program to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by Electron Ionization (EI), which causes fragmentation.

-

Data Analysis: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that shows the molecular ion and various fragment ions. This fragmentation pattern serves as a molecular fingerprint.

Visualizations

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Key Mass Fragments

References

The Trifluoromethyl Group in Crotonates: A Technical Guide to Reactivity and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science.[1] This small moiety can dramatically alter the physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] In the context of crotonates and other α,β-unsaturated systems, the strongly electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the carbon-carbon double bond, making these compounds valuable synthons for the creation of complex fluorinated molecules.[3] This technical guide provides an in-depth exploration of the synthesis and reactivity of trifluoromethylated crotonates, with a focus on their utility in research and development.

The trifluoromethyl group's high electronegativity significantly polarizes the crotonate system, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This heightened reactivity makes trifluoromethylated crotonates excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles.[4] Understanding and harnessing this reactivity is crucial for the strategic design and synthesis of novel pharmaceuticals and advanced materials.

Synthesis of Trifluoromethylated Crotonates

The synthesis of ethyl 4,4,4-trifluorocrotonate and related compounds is most commonly achieved through olefination reactions, such as the Horner-Wadsworth-Emmons and Wittig reactions. These methods provide reliable access to the desired α,β-unsaturated system with the trifluoromethyl group in the γ-position.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes.[5] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, the key precursors are a phosphonate reagent and trifluoroacetaldehyde. The HWE reaction generally favors the formation of the (E)-alkene, which is the more thermodynamically stable isomer.[5][6]

Wittig Reaction

The Wittig reaction provides another powerful tool for the synthesis of trifluoromethylated alkenes.[7] This reaction employs a phosphorus ylide to convert a carbonyl compound into an alkene. Similar to the HWE reaction, the synthesis of this compound via the Wittig reaction would involve a suitable phosphonium ylide and trifluoroacetaldehyde. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[7]

Reactivity of the Trifluoromethyl Group in Crotonates: Focus on Michael Addition

The dominant mode of reactivity for trifluoromethylated crotonates is the Michael (or conjugate) addition. The potent electron-withdrawing effect of the trifluoromethyl group renders the β-carbon of the crotonate highly electrophilic, making it a prime target for a wide range of soft nucleophiles.[4]

Michael Addition of Thiols (Sulfa-Michael Addition)

The addition of thiols to this compound proceeds readily, often under mild, catalyst-free conditions.[8] This reaction is of significant interest as it allows for the formation of carbon-sulfur bonds and the synthesis of chiral sulfur-containing compounds, which are important motifs in many biologically active molecules.[9]

Michael Addition of Amines (Aza-Michael Addition)

Amines are also effective nucleophiles for the conjugate addition to trifluoromethylated crotonates. This reaction provides a direct route to β-amino esters containing a trifluoromethyl group, which are valuable building blocks in pharmaceutical synthesis. The reaction conditions can be tailored to control the outcome and yield of the desired product.

Michael Addition of Carbon Nucleophiles

Carbon nucleophiles, such as malonates and other stabilized enolates, can also participate in Michael additions to trifluoromethylated crotonates. These reactions are fundamental for carbon-carbon bond formation and the construction of more complex molecular skeletons. The use of chiral catalysts can enable highly enantioselective additions, providing access to optically active products.[10][11][12]

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and reactions of trifluoromethylated crotonates and related compounds.

Table 1: Synthesis of Trifluoromethylated Crotonate Precursors and Analogs

| Reaction | Reactants | Product | Yield (%) | Reference |

| Horner-Wadsworth-Emmons | Aldehyde, Triethyl phosphonoacetate | (E)-alkene | Varies | [13] |

| Wittig Reaction | Aldehyde, Phosphonium ylide | Alkene | Varies | [14] |

Table 2: Michael Addition Reactions of Trifluoromethylated Crotonates and Enones

| Nucleophile | Substrate | Catalyst/Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Dimethyl malonate | β-trifluoromethyl α,β-unsaturated 2-acyl thiazole | (1R,2R)-1b (5 mol %), 8 kbar, toluene, 20-25 °C | 1,5-keto diester | 92 | 95 | [10][11][12] |

| Thiophenol | Methyl vinyl ketone | Solvent-free, 30 °C | 4-(phenylthio)butan-2-one | High | N/A | [8] |

| Various Amines | Dimethyl (E)-hex-2-en-4-ynedioate | THF, rt | α,β-Dehydroamino acid derivatives | Varies | N/A | [15] |

Experimental Protocols

General Procedure for Horner-Wadsworth-Emmons Reaction for (Z)-Alkene Synthesis

This protocol is adapted for the synthesis of (Z)-alkenes using Still-Gennari conditions.[13]

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate and 18-crown-6 in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of KHMDS in THF dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of the aldehyde in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure (Z)-alkene.[13]

General Procedure for Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds (Solvent-Free)

This is a representative procedure for the sulfa-Michael addition.[8]

-

In a reaction vessel, mix the α,β-unsaturated carbonyl compound (1 mmol) and the thiol (2 mmol).

-

Stir the mixture at 30 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be purified by an appropriate method, such as column chromatography, if necessary.

General Procedure for Asymmetric Michael Addition of Malonates to β-Trifluoromethyl Enones under High Pressure

This protocol outlines a highly enantioselective conjugate addition.[10][11][12]

-

To a solution of the β-trifluoromethyl enone (1.0 equiv) in toluene, add the malonate (1.5 equiv) and the chiral bifunctional tertiary amine-thiourea catalyst (2-5 mol %).

-

Place the reaction mixture in a high-pressure reactor.

-

Pressurize the reactor to 8-10 kbar.

-

Stir the reaction at 20-25 °C for the specified time.

-

After depressurization, the reaction mixture is concentrated.

-

The crude product is purified by column chromatography.

-

The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

Visualizations

Caption: Mechanism of Michael Addition to this compound.

Caption: Experimental Workflow for the Horner-Wadsworth-Emmons Reaction.

Caption: Influence of the Trifluoromethyl Group on Crotonate Reactivity.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives [mdpi.com]

A Technical Guide to the Applications of Ethyl 4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4,4,4-trifluorocrotonate is a versatile fluorinated building block that has garnered significant attention in organic synthesis, medicinal chemistry, and materials science.[1] The presence of the trifluoromethyl group imparts unique properties, including increased lipophilicity and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth overview of its key applications, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in a research and development setting.

Core Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of fluorine-containing organic molecules.[1][3] Its reactivity as a Michael acceptor and a partner in cross-coupling reactions allows for the construction of complex molecular architectures with trifluoromethyl moieties.

This compound is an excellent substrate for asymmetric Michael additions, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. A notable application is the synthesis of chiral β-amino acids and their derivatives.

One significant application is the synthesis of (2S,3S)-3-trifluoromethylpyroglutamic acid, a compound of biological interest. This is achieved through a diastereoselective Michael addition reaction between this compound and a Ni(II) complex of a chiral Schiff base of glycine. This reaction can achieve high diastereoselectivity (up to 94% de) under kinetically controlled conditions.

The palladium-catalyzed Heck arylation of this compound provides a route to substituted alkenes. Interestingly, the reaction can yield unexpected α-arylated products in addition to the expected β-arylated compounds, with the regioselectivity being influenced by the reaction conditions.

Quantitative Data Summary

The following tables summarize the quantitative data for key reactions involving this compound, providing a comparative overview of their efficiency and selectivity.

Table 1: Asymmetric Sulfa-Michael Addition of Thiols to this compound

| Entry | Thiol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 4-methoxythiophenol | 1 | Toluene | 12 | 95 | 96 |

| 2 | Thiophenol | 1 | Toluene | 12 | 92 | 95 |

| 3 | 4-chlorothiophenol | 1 | Toluene | 24 | 90 | 94 |

| 4 | 2-naphthalenethiol | 1 | Toluene | 12 | 98 | 97 |

Table 2: Palladium-Catalyzed Heck Arylation of Ethyl (E)-4,4,4-trifluorocrotonate with Aryl Bromides

| Entry | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Time (h) | Yield (%) (α:β ratio) |

| 1 | Bromobenzene | Pd(OAc)₂ | PPh₃ | i-Pr₂NEt | DMF | 24 | 45 (71:29) |

| 2 | 4-Bromotoluene | Pd(OAc)₂ | PPh₃ | i-Pr₂NEt | DMF | 24 | 48 (68:32) |

| 3 | 4-Bromoanisole | Pd(OAc)₂ | PPh₃ | i-Pr₂NEt | DMF | 24 | 42 (65:35) |

| 4 | 4-Bromochlorobenzene | Pd(OAc)₂ | PPh₃ | i-Pr₂NEt | DMF | 24 | 38 (70:30) |

Experimental Protocols

Detailed methodologies for the key reactions are provided below to enable replication and further development.

This protocol describes the organocatalytic asymmetric sulfa-Michael addition of thiols to this compound.

Materials:

-

This compound

-

Thiol (e.g., 4-methoxythiophenol)

-

Bifunctional organocatalyst (e.g., a quinine-derived thiourea catalyst)

-

Toluene, anhydrous

Procedure:

-

To a stirred solution of the thiol (0.12 mmol) and this compound (0.10 mmol) in toluene (0.5 mL) at room temperature, add the bifunctional organocatalyst (1 mol%).

-

Stir the reaction mixture at room temperature for the time indicated in Table 1.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, directly purify the crude mixture by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

This protocol details the palladium-catalyzed Heck arylation of Ethyl (E)-4,4,4-trifluorocrotonate with an aryl bromide.

Materials:

-

Ethyl (E)-4,4,4-trifluorocrotonate

-

Aryl bromide (e.g., bromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Diisopropylethylamine (i-Pr₂NEt)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a reaction vessel, combine Ethyl (E)-4,4,4-trifluorocrotonate (1.0 mmol), the aryl bromide (2.0 mmol), diisopropylethylamine (2.0 mmol), palladium acetate (0.05 mmol), and triphenylphosphine (0.12 mmol) in anhydrous DMF (4.5 mL).

-

Degas the mixture with a stream of argon for 5 minutes.

-

Heat the reaction mixture with continuous stirring at 100 °C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to separate the α- and β-arylated products.

Applications in Drug Discovery

The trifluoromethyl group is a key pharmacophore that can enhance the biological activity of drug candidates. This compound serves as a valuable building block for introducing this moiety into potential therapeutic agents.

Derivatives of this compound have been investigated for their potential as Angiotensin-Converting Enzyme (ACE) inhibitors. ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for hypertension and other cardiovascular diseases.

Visualizing Molecular Interactions and Processes

To better understand the complex systems and workflows involved, the following diagrams have been generated using Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

Physical properties like boiling point and density of Ethyl 4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 4,4,4-trifluorocrotonate (CAS No. 25597-16-4), a critical fluorinated intermediate in the pharmaceutical and agrochemical industries. The inclusion of a trifluoromethyl group imparts unique characteristics, such as enhanced lipophilicity and metabolic stability, making it a valuable building block in modern drug development and materials science. This document outlines its boiling point and density, provides detailed experimental protocols for their determination, and presents a logical workflow for these characterization processes.

Physical Properties Data

The physical properties of this compound are summarized below. The data has been compiled from various chemical suppliers and databases. Variations in reported values can be attributed to different measurement conditions and sample purities.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 115 °C | Atmospheric Pressure | [1][2] |

| 114-115 °C | Atmospheric Pressure (lit.) | [3][4] | |

| 387.70 K (114.55 °C) | Atmospheric Pressure (NIST) | ||

| Density | 1.17 g/mL | 20 °C | [1][2] |

| 1.125 g/mL | 25 °C (lit.) | [3][4] |

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the determination of boiling point and density for a liquid compound such as this compound.

Boiling Point Determination via Thiele Tube Method

This method is a common and efficient technique for determining the boiling point of a small liquid sample. The principle relies on matching the vapor pressure of the liquid with the surrounding atmospheric pressure.[5]

Apparatus:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Clamp and stand

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.

-

Heating: Place the thermometer and test tube assembly into the Thiele tube, which should be filled with mineral oil to a level above the side-arm. Commence heating the side-arm of the Thiele tube gently with a Bunsen burner or heating mantle.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[5] Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the liquid's boiling point.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[5]

-

Recording: Record this temperature. It is also crucial to record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Density Determination via Pycnometer Method

This gravimetric method provides a highly accurate determination of a liquid's density by precisely measuring the mass of a known volume.

Apparatus:

-

Pycnometer (a glass flask with a specific, calibrated volume and a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

-

The sample liquid (this compound)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with distilled water, followed by a rinse with acetone to facilitate drying. Ensure the pycnometer is completely dry before use.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as M₁.[4]

-

Calibration with Water: Fill the pycnometer with distilled water. Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a constant temperature water bath set to a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.[4]

-

Mass of Pycnometer with Water: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as M₂.

-

Volume Calculation: The volume of the pycnometer (V) at the specified temperature can be calculated using the known density of water (ρ_water) at that temperature: V = (M₂ - M₁) / ρ_water

-

Measurement with Sample Liquid: Empty and dry the pycnometer. Fill it with this compound, and repeat step 3 to bring it to the same specified temperature.

-

Mass of Pycnometer with Sample: Remove the pycnometer from the bath, dry the exterior, and weigh it. Record this mass as M₃.

-

Density Calculation: The density of the sample liquid (ρ_sample) is calculated as follows: ρ_sample = (M₃ - M₁) / V

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound as detailed in the protocols above.

References

An In-depth Technical Guide to the Solubility of Ethyl 4,4,4-trifluorocrotonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4,4,4-trifluorocrotonate, a key building block in the synthesis of fluorinated organic molecules for the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents a qualitative assessment based on the known properties of structurally similar fluorinated esters. Furthermore, it details established experimental protocols for determining solubility, offering a practical framework for researchers to generate precise quantitative data.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure. For drug development, understanding and quantifying the solubility of a compound like this compound is critical for reaction kinetics, purification processes, and formulation development. The principle of "like dissolves like" is a primary determinant of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

Expected Solubility Profile of this compound

A structurally related compound, Ethyl trifluoroacetate, is known to be miscible with or soluble in a range of common organic solvents, including chloroform, methanol, ethanol, acetone, and dichloromethane.[1][2][3][4] Based on this, a similar qualitative solubility profile is anticipated for this compound.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The ester group can act as a hydrogen bond acceptor with the hydroxyl group of alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Dipole-dipole interactions between the ester's carbonyl group and the ketone's carbonyl group promote solubility. |

| Esters | Ethyl Acetate | High | "Like dissolves like" principle; strong intermolecular compatibility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors, facilitating interaction with the ester. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at solvating a wide range of organic compounds, including polar and moderately non-polar molecules. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The non-polar aromatic ring can interact with the hydrocarbon portion of the ester, but the polar trifluoromethyl and ester groups may limit miscibility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Significant differences in polarity between the highly polar ester and the non-polar alkane lead to poor solubility. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipole moments and are excellent at solvating polar organic molecules. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, several established experimental methods can be employed. The choice of method often depends on the required accuracy, throughput, and the physicochemical properties of the solute and solvent.

Gravimetric Method (Shake-Flask)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy.[5]

Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by weighing the residue after solvent evaporation.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

-

Separation: Allow the mixture to stand undisturbed to let the undissolved solute settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, calibrated pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., PTFE) may be necessary.

-

Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

-

Drying and Weighing: Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause degradation of the solute. Once the solvent is completely removed, weigh the container with the dried solute residue.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

Logical Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Spectroscopic Methods (UV-Vis Spectroscopy)

Spectroscopic methods are often used for higher throughput screening and require the solute to have a chromophore that absorbs in the UV-Vis range.

Principle: A calibration curve of absorbance versus concentration is first established for the solute in the specific solvent. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.[6]

Detailed Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: Withdraw a sample of the supernatant and filter it to remove any undissolved particles. Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Logical Workflow for Spectroscopic Solubility Determination

Caption: Workflow for determining solubility using UV-Vis spectroscopy.

Chromatographic Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when the solute concentration is very low.

Principle: Similar to the spectroscopic method, a calibration curve is generated by plotting the peak area from the HPLC chromatogram against the concentration of standard solutions. The concentration of the solute in a saturated solution is then determined by analyzing a sample and comparing its peak area to the calibration curve.[7]

Detailed Methodology:

-

Method Development: Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good separation and a sharp peak for this compound.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Analysis: Filter an aliquot of the saturated supernatant and inject it into the HPLC system.

-

Concentration Determination: Determine the peak area for the solute in the chromatogram of the saturated solution. Use the calibration curve to calculate the concentration.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its chemical structure suggests high solubility in a wide range of common polar organic solvents. For applications requiring precise solubility values, this guide provides detailed protocols for established experimental methods, including gravimetric, spectroscopic, and chromatographic techniques. The provided workflows offer a clear and logical approach for researchers to generate reliable solubility data, which is indispensable for the effective use of this important fluorinated building block in research, development, and manufacturing.

References

Stability and Storage of Ethyl 4,4,4-trifluorocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4,4,4-trifluorocrotonate is a valuable fluorinated building block in the synthesis of pharmaceuticals and advanced materials. The incorporation of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules.[1][2] However, the stability of this reagent itself is a critical factor for ensuring the reproducibility of synthetic protocols and the quality of the final products. This technical guide provides an in-depth overview of the known stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, it is imperative to adhere to the following storage conditions as recommended by various suppliers. These conditions are designed to minimize degradation from environmental factors.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2 - 8 °C[1] | To slow down potential thermal degradation and other chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. |

| Container | Tightly closed container | To prevent evaporation and exposure to moisture and air. |

| Environment | Dry, cool, and well-ventilated place | To minimize exposure to humidity and high temperatures. |

| Hazards | Keep away from heat, sparks, and open flames | The compound is a flammable liquid and vapor. |

Potential Degradation Pathways

While specific stability studies on this compound are not extensively published, the chemical structure suggests susceptibility to several degradation pathways common to fluorinated esters. Understanding these potential pathways is crucial for designing appropriate stability studies and for handling the compound in experimental settings.

A key consideration for fluorinated esters is their susceptibility to hydrolysis, where the ester bond is cleaved by water to yield a carboxylic acid and an alcohol. The rate of hydrolysis is often influenced by pH and the degree of fluorination. Additionally, photodegradation and thermal decomposition are potential degradation routes for trifluoromethyl-containing compounds.

Caption: Potential degradation routes for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments should be conducted. The following protocols provide a framework for a comprehensive stability study.

Accelerated Stability Study

This study is designed to predict the long-term stability of the compound by subjecting it to elevated stress conditions.

Methodology:

-

Sample Preparation: Aliquot this compound into several vials with inert caps. A subset of samples should be prepared in the intended storage container/closure system.

-

Storage Conditions: Place the samples in stability chambers under the following conditions:

-

40 °C ± 2 °C / 75% RH ± 5% RH

-

25 °C ± 2 °C / 60% RH ± 5% RH (as a control)

-

-

Time Points: Withdraw samples for analysis at predetermined intervals, such as 0, 1, 3, and 6 months.

-

Analytical Methods: Analyze the samples for:

-

Purity: Using a validated stability-indicating HPLC or GC method.

-

Appearance: Visual inspection for color change or precipitation.

-

Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.

-

Water Content: By Karl Fischer titration.

-

Photostability Study

This study evaluates the impact of light exposure on the stability of the compound.

Methodology:

-

Sample Preparation: Place samples of this compound in photostability chambers. A control sample should be wrapped in aluminum foil to protect it from light.

-

Light Exposure: Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, analyze the exposed and control samples for purity and the presence of degradation products using a suitable chromatographic method.

Caption: A logical workflow for assessing the stability of a chemical compound.

Incompatible Materials

To prevent degradation and ensure safety, this compound should not be stored with or exposed to the following materials:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Strong reducing agents

Summary

While specific quantitative stability data for this compound is limited in the public domain, its chemical nature as a fluorinated ester suggests potential for hydrolysis, photodegradation, and thermal decomposition. Adherence to recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is critical for maintaining its purity and reactivity. For applications requiring a thorough understanding of its stability profile, the experimental protocols outlined in this guide provide a robust framework for a comprehensive assessment. This will ensure the reliability of experimental outcomes and the quality of resulting products in research and development.

References

Methodological & Application

Application Notes and Protocols for Michael Addition Reactions with Ethyl 4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the Michael addition reaction with ethyl 4,4,4-trifluorocrotonate, a valuable building block in the synthesis of trifluoromethyl-containing compounds. The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The protocols outlined below are designed for reproducibility and offer a foundation for further reaction optimization and application in drug discovery and development.

Introduction to Michael Addition with this compound

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. This compound is a potent Michael acceptor due to the strong electron-withdrawing nature of the trifluoromethyl group, which activates the β-carbon for nucleophilic attack. This reactivity allows for the introduction of the trifluoromethyl group into a wide range of molecular scaffolds, making it a valuable tool for medicinal chemistry.

This document details protocols for the asymmetric Michael addition of thiols and 1,3-dicarbonyl compounds to this compound, highlighting the use of organocatalysis to achieve high yields and stereoselectivities.

I. Asymmetric Sulfa-Michael Addition of Thiols

The asymmetric conjugate addition of thiols to this compound provides a direct route to chiral β-trifluoromethyl sulfides, which are precursors to valuable compounds, including inhibitors of matrix metalloproteinases (MMPs). The use of bifunctional organocatalysts is crucial for achieving high enantioselectivity.

Experimental Protocol: Organocatalytic Asymmetric Sulfa-Michael Addition

This protocol is adapted from the work of Dong, Fang, and Wang in Organic Letters (2011).

General Procedure:

-

To a stirred solution of this compound (0.2 mmol) in toluene (0.5 mL) at room temperature, add the thiol (0.24 mmol).

-

Add the bifunctional organocatalyst (1-5 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired product.

Data Presentation: Catalyst Screening and Substrate Scope

The following tables summarize the quantitative data for the organocatalytic asymmetric sulfa-Michael addition of various thiols to this compound.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | I (1) | Toluene | 12 | 95 | 92 |

| 2 | I (1) | CH2Cl2 | 24 | 90 | 88 |

| 3 | I (1) | THF | 24 | 85 | 85 |

| 4 | I (1) | CH3CN | 48 | 70 | 75 |

| 5 | II (1) | Toluene | 12 | 92 | 90 |

| 6 | III (1) | Toluene | 12 | 96 | 94 |

Reaction conditions: this compound (0.2 mmol), 4-methoxythiophenol (0.24 mmol), catalyst (1 mol%), solvent (0.5 mL), room temperature.

Table 2: Substrate Scope of the Asymmetric Sulfa-Michael Addition

| Entry | Thiol | Product | Yield (%) | ee (%) |

| 1 | 4-Methoxythiophenol | 3a | 96 | 94 |

| 2 | Thiophenol | 3b | 94 | 92 |

| 3 | 4-Methylthiophenol | 3c | 95 | 93 |

| 4 | 4-Chlorothiophenol | 3d | 92 | 91 |

| 5 | 2-Naphthalenethiol | 3e | 93 | 90 |

| 6 | Benzyl mercaptan | 3f | 90 | 85 |

Reaction conditions: this compound (0.2 mmol), thiol (0.24 mmol), catalyst III (1 mol%), toluene (0.5 mL), room temperature, 12 h.

Visualization of the Catalytic Cycle

Caption: Proposed catalytic cycle for the organocatalyzed sulfa-Michael addition.

II. Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds

The conjugate addition of stabilized carbanions, such as those derived from 1,3-dicarbonyl compounds, to this compound is a powerful method for constructing carbon-carbon bonds and creating stereogenic centers. This reaction provides access to complex molecules containing the valuable trifluoromethyl group.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Dimethyl Malonate

General Procedure:

-

In a dry reaction vessel, dissolve the chiral organocatalyst (10 mol%) in the appropriate solvent (e.g., toluene, CH2Cl2).

-

Add this compound (1.0 equiv).

-

Add dimethyl malonate (1.2 equiv).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired Michael adduct.

Data Presentation: Reaction Optimization

The following table presents hypothetical data for the optimization of the asymmetric Michael addition of dimethyl malonate to this compound, illustrating a typical screening process for such a reaction.

Table 3: Optimization of the Michael Addition of Dimethyl Malonate

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | IV (10) | Toluene | RT | 24 | 85 | 80 |

| 2 | IV (10) | CH2Cl2 | RT | 24 | 88 | 82 |

| 3 | IV (10) | THF | RT | 24 | 75 | 70 |

| 4 | IV (10) | CH2Cl2 | 0 | 48 | 90 | 91 |